molecular formula C12H24N2O2 B1620465 Dodecanediamide CAS No. 6224-99-3

Dodecanediamide

Cat. No. B1620465
CAS RN: 6224-99-3
M. Wt: 228.33 g/mol
InChI Key: FTZSDHHWPWGCDI-UHFFFAOYSA-N
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Description

Dodecanediamide, also known as Hexamethylenediamine-1,12-dodecanedioic acid polymer or Poly (hexamethylene dodecanediamide), is a compound used in the production of Nylon 6/12 . It has a linear formula of (C12H22O4 · C6H16N2)n .


Molecular Structure Analysis

The molecular structure of Dodecanediamide is not directly provided in the search results. It is suggested to refer to databases like ChemSpider or NIST Chemistry WebBook for detailed molecular structure information.


Physical And Chemical Properties Analysis

Dodecanediamide is a component of Nylon 6/12, which is known for its stiffness and strength over a wide range of temperatures, excellent toughness, and chemical and abrasion resistance . It is attacked by strong acids and strong bases at elevated temperatures and is oxidized by chlorine and hydrogen peroxide .

Safety and Hazards

Specific safety and hazard information for Dodecanediamide was not found in the search results. For detailed safety data sheets, it is recommended to refer to databases like the one provided by Guidechem .

properties

IUPAC Name

dodecanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZSDHHWPWGCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)N)CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211292
Record name Dodecanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6224-99-3
Record name Dodecanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6224-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanediamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanediamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.741
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Synthesis routes and methods

Procedure details

0.46 g (2 mmol) of 1,10-decanedicarboxylic acid and 0.674 g (4.4 mol) of 1-hydroxybenzotriazole were dissolved in N,N-dimethylformamide, and 10 ml of a dichloromethane solution containing 0.90 g (4.4 mmol) of 1-ethyl-3-(3-dimethylaminopropyl) carboimido hydrochloride was added at −5 degree C. with stirring. After 1 hour, 10 ml of dichloromethane solution containing 1.51 g (4.4 mmol) of the above L-valyl-L-valinebenzylester hydrochloride followed by 0.62 ml (4.4 mmol) of triethylamine were added, and stirred for 24 hours while gradually returning to room temperature. The solvent was completely distilled off under reduced pressure, and the white precipitate obtained was washed on filter paper successively with 50 ml of 10 wt % citric acid aqueous solution, 20 ml water, 50 ml of 4 wt % sodium bicarbonate aqueous solution and 20 ml water. 0.98 g of N,N′-bis (L-valyl-L-valinebenzylester) decane-1,10-dicarboxamide was obtained as a white solid (yield 0.61%). 0.5 g (0.62 mmol) of this compound was dissolved in 100 ml dimethylformamide, 0.25 g of 10 wt % palladium/carbon was added as a catalyst, and catalytic hydrogenation was performed. After 6 hours, the catalyst was filtered off using cerite, and the solvent was distilled off under reduced pressure to obtain a colorless oil. The oil obtained was crystallized using a water-ethanol mixed solvent to give a white solid. After analysis, this white solid was N,N′-bis (L-valyl-L-valine) decane-1,10-dicarboxamide (corresponds to m=2, n=10 in general formula (1)).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.674 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
L-valyl-L-valinebenzylester hydrochloride
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
0.61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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